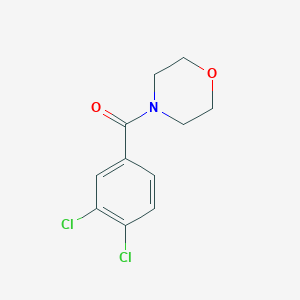
4-(3,4-Dichlorobenzoyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dichlorobenzoyl)morpholine typically involves the reaction of 3,4-dichlorophenyl isocyanate with morpholine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 3,4-dichlorophenyl isocyanate and morpholine.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, at a temperature range of 0-25°C.
Catalysts: In some cases, catalysts such as palladium or platinum may be used to enhance the reaction rate and yield.
Industrial Production Methods
On an industrial scale, the production of this compound involves continuous flow processes to ensure high efficiency and yield. The process typically includes the following steps:
Mixing: The starting materials are mixed in a reactor.
Reaction: The mixture is heated to the desired temperature, and the reaction is allowed to proceed.
Purification: The product is purified using techniques such as distillation or crystallization to obtain the final compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3,4-Dichlorobenzoyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ether.
Substitution: Nucleophiles such as amines or thiols; reactions are carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
4-(3,4-Dichlorobenzoyl)morpholine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.
Biology: The compound is studied for its effects on cellular processes and its potential as a biochemical tool for probing biological pathways.
Industry: It is utilized in the production of agrochemicals and as a precursor for the synthesis of various industrial chemicals
Mécanisme D'action
The mechanism of action of 4-(3,4-Dichlorobenzoyl)morpholine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3,4-Dichlorophenyl)-1,1-dimethylurea: Known for its herbicidal properties and inhibition of photosynthesis.
(3,4-Dichlorophenyl)acetic acid: Used in the synthesis of pharmaceuticals and agrochemicals.
(3,4-Dichlorophenyl)isocyanate: An intermediate in the synthesis of various organic compounds.
Uniqueness
4-(3,4-Dichlorobenzoyl)morpholine is unique due to its morpholine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in medicinal chemistry and industrial processes .
Propriétés
Numéro CAS |
33764-00-0 |
|---|---|
Formule moléculaire |
C11H11Cl2NO2 |
Poids moléculaire |
260.11 g/mol |
Nom IUPAC |
(3,4-dichlorophenyl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C11H11Cl2NO2/c12-9-2-1-8(7-10(9)13)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6H2 |
Clé InChI |
GCHPLPHGWKAUFW-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)C2=CC(=C(C=C2)Cl)Cl |
SMILES canonique |
C1COCCN1C(=O)C2=CC(=C(C=C2)Cl)Cl |
Key on ui other cas no. |
33764-00-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















